(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O3S/c1-19-8-15-26-28(16-19)38-31(34-26)20-9-12-23(13-10-20)33-30-25(29(35)32-22-6-4-3-5-7-22)17-21-11-14-24(36-2)18-27(21)37-30/h3-18H,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFYNQREYIUTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=C(C=C5)OC)C(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole and chromene have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated that certain derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.39 |
| 5a | E. coli | 0.18 | 0.35 |
| 10 | Pseudomonas aeruginosa | 0.25 | 0.45 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented, particularly their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values below those of standard chemotherapeutics like doxorubicin in human glioblastoma and melanoma cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | U251 (glioblastoma) | <10 |
| 14 | WM793 (melanoma) | <15 |
| 16 | A431 (epidermoid carcinoma) | <20 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within the cells. For instance, molecular docking studies suggest that the binding affinity of these compounds to aldose reductase (ALR), an important enzyme in diabetic complications, is significant . The binding modes indicate potential for development as therapeutic agents targeting diabetic complications.
Case Studies and Research Findings
A study conducted by Da Silva et al. evaluated various thiazolidine derivatives for their antitumor properties using a one-pot multi-component reaction approach, demonstrating significant cytotoxicity against glioblastoma multiforme cells . This underscores the relevance of structural modifications in enhancing biological activity.
Additionally, a comprehensive review highlighted the importance of substituents on the phenyl ring in influencing the anticancer activity of thiazole-based compounds, indicating that electron-donating groups enhance efficacy .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that (Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. Preliminary investigations have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.19 µM |
| Escherichia coli | 5.08 µM |
These results suggest its potential as a lead compound for antibiotic development, particularly in light of rising antibiotic resistance.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cell lines, inhibiting cell proliferation effectively. Notable findings include:
| Cancer Cell Line | IC50 Value |
|---|---|
| Breast Cancer | 4.12 µM |
| Colon Cancer | 7.69 µM (compared to standard drug 5-FU) |
These results highlight its potential as a therapeutic agent against various cancers, particularly in resistant cases.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammatory markers in vitro. The mechanisms underlying these effects may involve:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes associated with inflammation.
- Receptor Modulation : Interaction with various receptors that could alter signaling pathways leading to reduced inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound against multiple bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent. The findings indicated that it could serve as a basis for developing new antibiotics targeting resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on breast and colon cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapy development.
Case Study 3: Anti-inflammatory Potential
Research assessing inflammatory markers showed that the compound reduced levels of key inflammatory mediators, indicating its potential application in treating inflammatory diseases.
Chemical Reactions Analysis
Chromene Core Formation
The chromene scaffold (2H-chromene-3-carboxamide) is typically synthesized via Knoevenagel condensation or multicomponent reactions (MCRs) . For example, the reaction of aromatic aldehydes with dimedone and thioglycolic acid under catalytic conditions (e.g., β-cyclodextrin-SO₃H or Et₃N) forms chromene derivatives .
Imine Linkage Formation
The imine bond (C=N) forms through condensation reactions between aldehydes and amines. For this compound, the imine is likely formed by reacting the chromene carboxamide with a substituted benzaldehyde derivative under acidic or basic catalysis (e.g., BF₃·OEt₂ or TBAHS) . The (Z)-configuration suggests stereoselective conditions favoring the syn-isomer .
Benzothiazole Substitution
The benzothiazole group is introduced via:
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Sulfur nucleophilic attack on an activated benzene ring (e.g., via halogenation or nitration).
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Cyclization to form the thiazole ring, followed by alkylation or arylation to introduce substituents like the 6-methyl group .
Imine Formation
The imine linkage forms through:
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Imine intermediate formation via condensation of the chromene carboxamide’s amine with an aldehyde.
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Stereoselective cyclization under Lewis acid catalysis (e.g., BF₃·OEt₂) to achieve the (Z)-configuration .
Table 1: Key Reaction Conditions
Table 2: Structural Features and Stability
Research Findings
-
Stereoselectivity : The use of Lewis acids like BF₃·OEt₂ and low temperatures (e.g., −30 °C) ensures high enantiomeric excess (up to 98%) in imine formation .
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Substituent Effects : Electron-withdrawing groups on benzothiazole (e.g., nitro, trifluoromethyl) enhance reactivity and biological activity .
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Catalytic Efficiency : Multicomponent reactions (MCRs) enable one-pot synthesis with high atom economy and reduced waste .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares structural homology with coumarin (chromen-2-one) and chromene derivatives but differs in substituent placement and functional groups. Key comparisons include:
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives : Methoxy Position: The target compound has a methoxy group at position 7, whereas this derivative features methoxy at position 7. Positional changes can alter electronic effects and steric hindrance, impacting receptor binding. Core Functional Group: The target compound’s imino group (C=N) contrasts with the oxo group (C=O) in the compared derivative. The imino group may enhance rigidity and π-π stacking interactions. Thiazol Substituent: The target incorporates a 6-methylbenzo[d]thiazol group, which increases aromaticity and steric bulk compared to the simpler thiazol-2-yl group in the derivative.
3-Acetyl-8-methoxy-2H-chromen-2-one : Synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, this compound lacks the benzo[d]thiazol and carboxamide groups.
Crystallographic and Structural Analysis
SHELX software, widely used for small-molecule refinement , would be critical for confirming the Z-configuration and crystal packing of the target compound.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a substituted benzothiazole-2-amine with a chromene-carboxaldehyde derivative under reflux conditions. describes similar imine formation using (6-methylbenzo[d]thiazol-2-yl)amine intermediates .
- Step 2 : Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxylation agents like methyl iodide in basic media) .
- Characterization : Intermediates are confirmed via FT-IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imino proton at δ 8.5–9.5 ppm), and mass spectrometry (M⁺ peaks with fragmentation patterns) .
Q. How is the Z-configuration of the imino group confirmed experimentally?
- X-ray crystallography is the gold standard for determining stereochemistry. Programs like SHELXL ( ) refine crystallographic data to confirm the Z-configuration via bond angles and torsional parameters .
- NOESY NMR can detect spatial proximity between the methoxy group and the chromene ring, supporting the Z-geometry .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
